N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3/c1-3-19(26-2,13-7-5-4-6-8-13)12-22-17(24)18(25)23-14-9-10-16(21)15(20)11-14/h4-11H,3,12H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJRYTNNEPAEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)(C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological properties, including antibacterial and antifungal activities.
1. Synthesis and Characterization
The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The following steps outline the general synthetic pathway:
- Starting Materials : The synthesis typically begins with 3-chloro-4-fluoroaniline and 2-methoxy-2-phenylbutyric acid.
- Reaction Conditions : The reaction is conducted in an organic solvent such as ethanol or dichloromethane at elevated temperatures to facilitate the formation of the oxalamide linkage.
- Characterization Techniques : The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
2.1 Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The results indicate:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Pseudomonas aeruginosa | 16 µg/mL | Significant |
| Staphylococcus aureus | 64 µg/mL | Weak |
The compound demonstrated significant activity against Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent.
2.2 Antifungal Activity
The antifungal efficacy of the compound was also assessed, revealing promising results:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Candida albicans | 32 µg/mL | Moderate |
| Aspergillus niger | 64 µg/mL | Weak |
These findings indicate that while the compound has moderate activity against Candida albicans, its effectiveness against Aspergillus niger is limited.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds often disrupt the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Interference with Fungal Ergosterol Biosynthesis : For antifungal activity, it may inhibit enzymes involved in ergosterol production, essential for fungal cell membrane integrity.
4. Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic contexts:
- Case Study 1 : A study involving a combination therapy using this compound with existing antibiotics showed enhanced efficacy against resistant strains of bacteria.
- Case Study 2 : In vitro tests indicated that this compound could be a candidate for treating fungal infections in immunocompromised patients, particularly those caused by Candida species.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table summarizes key analogs of the target compound, highlighting structural variations and their implications:
Key Observations :
- N1 Substituent : The 3-chloro-4-fluorophenyl group is conserved in Compounds 24, 28, and GMC-2, suggesting its role in enhancing binding affinity to hydrophobic targets .
- N2 Substituent: Phenethyl/Butyl Chains: Compound 28’s 4-methoxyphenethyl group and the target compound’s 2-methoxy-2-phenylbutyl group share methoxy and aromatic motifs, which may improve solubility and target engagement . Dioxoisoindolin-yl (GMC-2): This planar aromatic group in GMC-2 likely enhances π-π stacking interactions, contributing to antimicrobial efficacy .
Pharmacological and Functional Differences
- Antiviral Activity : Compound 24 demonstrated potent HIV entry inhibition (IC₅₀ < 1 μM) due to its thiazole-piperidine moiety, which mimics CD4-binding site interactions. The target compound’s methoxy-phenylbutyl group may lack comparable rigidity but could offer improved pharmacokinetics .
- Enzyme Modulation : Compound 28 inhibits stearoyl-CoA desaturase (SCD1) via cytochrome P450 4F11 activation, a mechanism tied to its 4-methoxyphenethyl group. The target compound’s branched alkyl chain may alter metabolic stability .
- Antimicrobial Activity : GMC-2’s dioxoisoindolin-yl group correlates with broad-spectrum antimicrobial action, while the target compound’s substituents may prioritize eukaryotic cell membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
